Neurotensin, phe(11)-

Metabolic stability Neuropeptide degradation CNS pharmacokinetics

Neurotensin, phe(11)- (Registry CAS 64088-66-0), also designated [D-Phe11]-neurotensin or 11-D-phenylalanine-neurotensin, is a synthetic tridecapeptide analog of the endogenous neuropeptide neurotensin (NT) in which the native L-tyrosine residue at position 11 is replaced by D-phenylalanine. This single-residue stereochemical modification confers resistance to proteolytic degradation by brain synaptic peptidases—the primary inactivation mechanism of native NT—while preserving full agonist activity at neurotensin receptors in multiple tissue systems.

Molecular Formula C78H121N21O19
Molecular Weight 1656.9 g/mol
CAS No. 64088-66-0
Cat. No. B1629554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurotensin, phe(11)-
CAS64088-66-0
Synonyms11-Phe-neurotensin
neurotensin, Phe(11)-
neurotensin, phenylalanine(11)-
Molecular FormulaC78H121N21O19
Molecular Weight1656.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C78H121N21O19/c1-7-44(6)63(73(114)96-57(76(117)118)38-43(4)5)97-70(111)55(39-45-17-9-8-10-18-45)95-72(113)59-23-16-36-99(59)75(116)52(21-14-34-86-78(83)84)90-64(105)48(20-13-33-85-77(81)82)89-71(112)58-22-15-35-98(58)74(115)51(19-11-12-32-79)91-69(110)56(41-60(80)101)94-66(107)50(29-31-62(103)104)88-68(109)54(40-46-24-26-47(100)27-25-46)93-67(108)53(37-42(2)3)92-65(106)49-28-30-61(102)87-49/h8-10,17-18,24-27,42-44,48-59,63,100H,7,11-16,19-23,28-41,79H2,1-6H3,(H2,80,101)(H,87,102)(H,88,109)(H,89,112)(H,90,105)(H,91,110)(H,92,106)(H,93,108)(H,94,107)(H,95,113)(H,96,114)(H,97,111)(H,103,104)(H,117,118)(H4,81,82,85)(H4,83,84,86)/t44-,48-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-,63-/m0/s1
InChIKeyMCMGOYUTSWWIKX-RINULEKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurotensin, phe(11)- (CAS 64088-66-0): Metabolic-Stability-Optimized Neurotensin Analog for In Vivo Research Procurement


Neurotensin, phe(11)- (Registry CAS 64088-66-0), also designated [D-Phe11]-neurotensin or 11-D-phenylalanine-neurotensin, is a synthetic tridecapeptide analog of the endogenous neuropeptide neurotensin (NT) in which the native L-tyrosine residue at position 11 is replaced by D-phenylalanine [1]. This single-residue stereochemical modification confers resistance to proteolytic degradation by brain synaptic peptidases—the primary inactivation mechanism of native NT—while preserving full agonist activity at neurotensin receptors in multiple tissue systems [2]. The compound has a molecular formula of C78H121N21O19, a molecular weight of 1656.9 g/mol, and is supplied as a lyophilized powder with typical purity grades of ≥95% (HPLC) for research use [3].

Why [D-Phe11]-Neurotensin Cannot Be Interchanged with Native Neurotensin or Other Position-11 Analogs: The Stability-Affinity Trade-Off


Position-11-substituted neurotensin analogs are not functionally interchangeable. Native neurotensin (Tyr11) has a plasma half-life of <2 minutes and is rapidly cleaved by brain synaptic metalloendopeptidases at the Pro10-Tyr11 bond [1]. [D-Phe11]-neurotensin resists this degradation but pays a substantial affinity penalty: its IC50 for the neurotensin receptor is 280 nM versus 0.24–0.86 nM for native NT [2]. Furthermore, [D-Phe11]-NT produces qualitatively opposite behavioral effects (hyperlocomotion vs. hypolocomotion) compared to NT and [Phe11]-NT [3]. These divergent profiles mean that procurement decisions cannot be based solely on sequence homology; the specific stereochemical configuration at residue 11 dictates metabolic fate, receptor binding, and functional output in a manner that varies across assay systems and routes of administration [4].

[D-Phe11]-Neurotensin: Quantitative Comparative Evidence Against Closest Analogs for Informed Procurement


Enzymatic Degradation Resistance: [D-Phe11]-Neurotensin vs. Native Neurotensin in Brain Synaptic Membranes and In Vivo

In a direct comparative study, [D-Phe11]-neurotensin was resistant to degradation by rat brain synaptic membranes in vitro, whereas native neurotensin was rapidly inactivated under identical conditions [1]. After intracerebroventricular (i.c.v.) administration in rats, native NT was rapidly metabolized in brain tissues; [D-Tyr11]NT (the stereochemical counterpart analog sharing the same resistance mechanism) was metabolically stable in vivo [1]. The native peptide's in vivo half-life is documented as <2 minutes (NT(8-13) <2 min; full-length NT approximately 5 min when measured by N-terminal RIA) [2]. [D-Phe11]-NT's degradation resistance is attributed to the D-configuration at position 11, which blocks cleavage at the critical Pro10-Tyr11/Phe11 scissile bond targeted by endopeptidases 24.15 and 24.16 [3].

Metabolic stability Neuropeptide degradation CNS pharmacokinetics

Receptor Binding Affinity: [D-Phe11]-Neurotensin Displays ~560-Fold Lower Affinity Than Native Neurotensin at Cloned NTR1 Receptors

In a direct radioligand binding comparison on NG108-15 neuroblastoma × glioma hybrid cell membranes expressing a single class of high-affinity neurotensin receptors, [D-Phe11]-neurotensin displaced [3H]neurotensin with an IC50 of 280 nM, whereas native neurotensin bound with a Kd of 0.24 nM (kinetic) and 0.86 nM (equilibrium Scatchard) [1]. For perspective, the high-affinity comparator [D-Arg9]-neurotensin exhibited an IC50 of 0.5 nM in the same assay system [1]. This represents an approximately 560–1160-fold reduction in binding affinity for [D-Phe11]-NT relative to the endogenous ligand.

Receptor binding NTR1 affinity Radioligand displacement

GI Smooth Muscle Potency Rank Order: [D-Phe11]-Neurotensin Is the Least Potent Position-11 Analog on Rat Fundus Contraction

In a systematic in vitro structure-activity study on isolated rat gastric fundus longitudinal muscle and guinea-pig ileum relaxation, the rank order of potency for position-11-substituted neurotensin analogs was: neurotensin > [Phe11]-neurotensin > [D-Tyr11]-neurotensin > [D-Phe11]-neurotensin [1]. The EC50 of native neurotensin on the rat fundus was approximately 1.5 nM [2]. All four peptides behaved as full agonists, indicating that the D-Phe substitution reduces affinity (potency) but does not impair intrinsic efficacy at gastrointestinal neurotensin receptors [1]. The hydroxyl group of Tyr11 was identified as a contributor to receptor affinity, not to receptor activation [1].

Gastrointestinal pharmacology Smooth muscle contraction Structure-activity relationship

Behavioral Pharmacology Dichotomy: [D-Phe11]-NT Produces Hyperlocomotion While Native NT Produces Hypolocomotion in Rats

In a direct comparative neurobehavioral study in rats, centrally administered native neurotensin and [Phe11]-neurotensin significantly decreased motor activity, whereas [D-Tyr11]-neurotensin and [D-Phe11]-neurotensin produced a marked and significant increase in motor activity [1]. This represents a qualitative reversal of the behavioral effect—not merely a potency shift—dependent solely on the stereochemistry at position 11. Notably, this dichotomous action between L- and D-configuration analogs was not observed for the hypothermic and muscular relaxation effects of neurotensin, which were similarly affected by all position-11 variants [1].

Neurobehavioral pharmacology Locomotor activity Dopaminergic interaction

In Vivo vs. In Vitro Potency Inversion: [D-Phe11]-NT Is More Potent In Vivo Than Predicted by Its In Vitro Receptor Affinity

A systematic D-amino acid scan of neurotensin revealed that substitutions at positions 1–9 generally produced active peptides in both in vivo hypothermia and in vitro mast cell binding assays, while modifications at positions 10–13 considerably decreased biological response [1]. The notable exception was [D-Phe11]-NT and [D-Tyr11]-NT, which exhibited higher in vivo potency (hypothermia in cold-exposed rats at 4°C) than would be predicted from their in vitro mast cell receptor binding affinities [1]. This inversion is mechanistically explained by the metabolic stability conferred by the D-configuration at position 11: the peptide persists in vivo long enough to accumulate at target receptors despite lower intrinsic affinity, whereas native NT is rapidly degraded before achieving sustained receptor occupancy [2]. In a separate cardiovascular study, [D-Phe11]-NT exhibited a large decrease in hypotensive potency when injected intravenously but only a small reduction when injected intracerebroventricularly, consistent with peripheral peptidase avoidance [3].

Pharmacokinetic-pharmacodynamic discordance In vivo efficacy Hypothermia assay

Procurement-Guiding Application Scenarios for [D-Phe11]-Neurotensin Based on Comparative Evidence


In Vivo CNS Studies Requiring Sustained Neurotensin Receptor Activation Beyond the Native Peptide's <2-Minute Half-Life

For intracerebroventricular or intraparenchymal administration studies where pharmacological effects must be observed over minutes to hours, [D-Phe11]-NT is the appropriate procurement choice. Native NT is cleared within <2–5 minutes in brain tissue, precluding meaningful pharmacodynamic assessments [1]. [D-Phe11]-NT's degradation resistance enables sustained receptor engagement, as directly demonstrated by the Checler et al. (1983) study showing metabolic stability after i.c.v. administration [2]. This scenario includes behavioral pharmacology, microdialysis-coupled neurochemistry, and in vivo electrophysiology experiments.

Dissecting NTR1 vs. NTR2 Functional Selectivity Using a Stereochemistry-Dependent Behavioral Probe

The qualitative reversal of locomotor effects—[D-Phe11]-NT increases motor activity while native NT decreases it [3]—provides a unique experimental lever for distinguishing receptor subtype contributions in vivo. Procurement of [D-Phe11]-NT alongside native NT or NT(8-13) enables paired experimental designs where the same receptor system is engaged with ligands that produce opposite behavioral outputs, facilitating studies of NTR1/NTR2 functional selectivity, biased agonism, or downstream dopaminergic pathway modulation.

Pancreatic Exocrine Function Studies Requiring a Metabolically Stable Full Agonist with Retained Efficacy

[D-Phe11]-NT is equipotent to native NT in stimulating amylase secretion from rat exocrine pancreas at concentrations as low as 10 pM [4]. For perfused pancreas or isolated acinar cell preparations where peptidase activity in the preparation would rapidly degrade native NT, [D-Phe11]-NT preserves full biological efficacy with extended experimental window. This is particularly relevant for studies requiring sustained stimulation to assess secretion dynamics, enzyme synthesis, or signal transduction kinetics.

Route-of-Administration Comparative Pharmacology: Central vs. Peripheral Neurotensin Receptor Activation

[D-Phe11]-NT's differential potency profile depending on route of administration—large potency decrease when given intravenously but only small decrease when given intracerebroventricularly [5]—makes it a valuable tool for experiments that distinguish central from peripheral neurotensin receptor contributions to physiological responses. Procurement alongside native NT allows paired comparisons revealing the impact of peripheral peptidase barriers on cardiovascular, metabolic, or nociceptive endpoints.

Quote Request

Request a Quote for Neurotensin, phe(11)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.